molecular formula C25H29N5O3S B13919453 N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide

N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide

Cat. No.: B13919453
M. Wt: 479.6 g/mol
InChI Key: QKDRQCKYQWQPGJ-UHFFFAOYSA-N
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Description

N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[222]octane-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be exploited in the development of organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into binding mechanisms and activity.

Mechanism of Action

The mechanism of action of N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide share structural similarities and may exhibit similar chemical properties.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone are structurally related and may have comparable reactivity.

    Azabicyclo Compounds: Compounds like tropane alkaloids share the azabicyclo structure and may exhibit similar biological activities.

Uniqueness

N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H29N5O3S

Molecular Weight

479.6 g/mol

IUPAC Name

N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide

InChI

InChI=1S/C25H29N5O3S/c1-15-19(13-27-30(15)14-17-3-5-18(33-2)6-4-17)22-12-20(23(34-22)24(26)31)28-25(32)21-11-16-7-9-29(21)10-8-16/h3-6,12-13,16,21H,7-11,14H2,1-2H3,(H2,26,31)(H,28,32)

InChI Key

QKDRQCKYQWQPGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC2=CC=C(C=C2)OC)C3=CC(=C(S3)C(=O)N)NC(=O)C4CC5CCN4CC5

Origin of Product

United States

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